molecular formula C7H5BF4O3 B3060283 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid CAS No. 2096339-99-8

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B3060283
CAS No.: 2096339-99-8
M. Wt: 223.92
InChI Key: WAKPESZATTZWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, hydroxyl, and trifluoromethyl groups. The unique combination of these substituents imparts distinctive chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Halogenation: Introduction of fluorine and trifluoromethyl groups onto the phenyl ring.

    Hydroxylation: Introduction of the hydroxyl group.

    Borylation: Introduction of the boronic acid group.

One common method involves the use of palladium-catalyzed borylation reactions, where a suitable aryl halide precursor is reacted with a boron reagent under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.

    Reduction: Reduction of the boronic acid group to a borane derivative.

    Substitution: Nucleophilic substitution reactions involving the fluorine or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include boronate esters, boronic anhydrides, and various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, which imparts distinctive reactivity and binding properties. This combination of substituents is not commonly found in other boronic acids, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKPESZATTZWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175145
Record name Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-99-8
Record name Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.